molecular formula C23H25FN4O3 B2795820 Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate CAS No. 1272756-32-7

Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate

Cat. No.: B2795820
CAS No.: 1272756-32-7
M. Wt: 424.476
InChI Key: NFUYBVBGUINNNR-UHFFFAOYSA-N
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Description

Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H25FN4O3 and its molecular weight is 424.476. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 4-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-23(2,3)30-22(29)28-14-12-27(13-15-28)19-10-6-16(7-11-19)20-25-21(31-26-20)17-4-8-18(24)9-5-17/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUYBVBGUINNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, an oxadiazole moiety, and a fluorophenyl group. The presence of these functional groups contributes to its biological properties.

Property Details
Molecular Formula C₂₃H₃₃FN₄O₄
Molecular Weight 433.55 g/mol
IUPAC Name This compound

Research has indicated that compounds containing the oxadiazole structure exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, one study reported that similar compounds increased p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells, suggesting a mechanism involving the activation of apoptotic pathways .
  • Antimicrobial Properties : The presence of fluorine in the structure often enhances the antimicrobial activity of compounds. Fluorinated oxadiazoles have been noted for their effectiveness against various bacterial strains .

Case Studies and Research Findings

  • Anticancer Effects :
    • A study published in MDPI highlighted that several oxadiazole derivatives displayed significant cytotoxicity against cancer cell lines. The compound under discussion was part of a series that showed promising results in inhibiting tumor growth in vitro .
  • Antimicrobial Activity :
    • Research indicated that derivatives similar to this compound exhibited broad-spectrum antimicrobial activity. This was attributed to the oxadiazole ring's ability to disrupt bacterial cell membranes .
  • Pharmacological Studies :
    • A pharmacological evaluation demonstrated that compounds with similar structures could modulate various biological pathways involved in inflammation and cell proliferation. This suggests potential applications in treating inflammatory diseases as well as cancer.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for related compounds:

Compound Activity Type Mechanism Reference
This compoundAnticancerInduction of apoptosis via p53 pathway
1,2,4-Oxadiazole DerivativeAntimicrobialDisruption of bacterial membranes
Fluorinated OxadiazoleAnti-inflammatoryModulation of inflammatory pathways

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